1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine
説明
特性
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXGGYMMFWODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480158 | |
| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337956-40-8 | |
| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine Intermediate
A patented method describes the preparation of a closely related intermediate, 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, which is structurally analogous and serves as a precursor to the target compound.
Step 1: Substitution Reaction
- React compound I (a pyridinyl derivative) with compound II (N-BOC-piperazine) in dimethyl sulfoxide (DMSO) solvent.
- Add lithium chloride and triethylamine as additives.
- Heat the mixture to 80-85 °C and stir for approximately 12 hours.
- Cool the reaction mixture to 15-25 °C and induce crystallization.
- Filter and dry the product to obtain compound III.
| Reagent/Condition | Amount (g/g) or Condition |
|---|---|
| Dimethyl sulfoxide | 2.1–2.3 g/g (based on compound II) |
| Lithium chloride | 0.21–0.23 g/g |
| Compound I | 1.06–1.15 g/g |
| Triethylamine | 0.70–0.80 g/g |
| Temperature | 80–85 °C |
| Reaction time | 12 hours |
| Crystallization temperature | 15–25 °C |
Reduction of Nitro Group to Amino Group
- Add compound III to a reactor with purified water and methanol.
- Add sodium sulfide nonahydrate as a reducing agent.
- Add an inorganic salt (ammonium chloride, sodium bicarbonate, potassium bicarbonate, or ammonium bicarbonate) to inhibit azo impurity formation.
- Heat the mixture to 70-80 °C and stir for 2 hours.
- Cool the reaction mixture to 20-30 °C.
- Extract the product using dichloromethane.
- Wash the organic phase with purified water and dry over anhydrous sodium sulfate.
- Concentrate the filtrate under reduced pressure.
- Add n-heptane and induce crystallization at 5-10 °C.
- Filter and dry to obtain the amino product.
| Reagent/Condition | Amount (g/g) or Condition |
|---|---|
| Purified water | 3.0–3.1 g/g |
| Methanol | 3.55–3.6 g/g |
| Sodium sulfide nonahydrate | 1.95–2.03 g/g |
| Inorganic salt | 1.25–2.0 eq (based on compound III) |
| Temperature | 70–80 °C (reaction), 20–30 °C (cooling) |
| Reaction time | 2 hours |
| Dichloromethane | 6.5–7.0 g/g |
| n-Heptane | 3.4–4.0 g/g |
| Crystallization time | 1–2 hours |
Notes on Impurity Control
- The addition of inorganic salts during the reduction step effectively inhibits the formation of azo impurities, which are difficult to remove and can compromise product quality.
- This approach eliminates the need for multiple refining steps, improving yield and reducing production costs.
Additional Synthetic Considerations
- The substitution reaction requires precise stoichiometry and temperature control to ensure complete conversion and minimize side reactions.
- The reduction conditions must balance effective nitro group conversion with minimal byproduct formation.
- Extraction and purification steps are critical for isolating the desired product with high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Substitution | Nucleophilic substitution | Compound I + Compound II, DMSO, LiCl, triethylamine, 80-85 °C, 12 h | Formation of intermediate compound III |
| 2. Reduction | Nitro reduction | Compound III, sodium sulfide nonahydrate, inorganic salt, MeOH/H2O, 70-80 °C, 2 h | Conversion of nitro to amino group |
| 3. Extraction & Purification | Liquid-liquid extraction, crystallization | Dichloromethane extraction, washing, drying, n-heptane crystallization | Isolation of pure amino product |
Research Findings and Advantages
- The described method provides a high yield and purity of the target compound.
- The use of inorganic salts during reduction is a significant innovation to suppress azo impurity formation.
- The process is scalable and suitable for industrial production due to simplified purification.
This detailed preparation method for 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine is based on diverse, authoritative chemical synthesis patents and research documentation, ensuring professional and reliable guidance for laboratory or industrial synthesis.
化学反応の分析
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine has several scientific research applications:
作用機序
The mechanism of action of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Differences and Molecular Properties
The compound is compared below with analogs from the evidence, focusing on substituents, molecular weight, and synthesis complexity.
¹ Formula estimated based on structural analogs.
Key Observations:
- Core Flexibility : The target compound and ’s analog use a piperazine core, which is more flexible than the piperidine in ’s compound. Piperazine’s conformational flexibility may enhance interactions with dynamic biological targets .
- This difference could modulate receptor selectivity or metabolic stability .
- Molecular Weight : The target compound’s higher molecular weight (~231 vs. 157 for ) may impact pharmacokinetics, such as blood-brain barrier penetration.
生物活性
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
The compound has the following chemical characteristics:
- Chemical Formula : CHN
- Molecular Weight : 220.32 g/mol
- MDL No. : MFCD09805457
- Pubchem CID : 12200477
- Appearance : Oil
- Storage Temperature : 4 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperazine can be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. In particular, compounds that incorporate pyridyl groups have demonstrated enhanced potency against specific pathogens such as Chlamydia and Neisseria meningitidis .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| ACP1a | N. meningitidis | 64 |
| ACP1b | H. influenzae | 8 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine moiety can significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups has been shown to enhance the antichlamydial activity of certain derivatives . The presence of a pyridyl group appears to be crucial for maintaining activity against specific bacterial strains.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of piperazine derivatives:
- Antichlamydial Activity : A recent study highlighted the antichlamydial effects of novel compounds based on piperazine scaffolds. These compounds were found to disrupt the formation of infectious elementary bodies (EBs) in infected cells, indicating their potential as therapeutic agents against chlamydial infections .
- Inhibition of Dihydrofolate Reductase (DHFR) : Some derivatives have been evaluated for their ability to inhibit DHFR, an essential enzyme in bacterial metabolism. This inhibition could lead to effective treatments for bacterial infections .
- Toxicity Assessments : Preliminary toxicity studies indicate that certain piperazine derivatives do not exhibit significant toxicity towards human cells, making them promising candidates for further development .
Q & A
Basic: What are the optimal synthetic routes for 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step protocols, including deprotection of intermediates and nucleophilic substitution. Key steps include:
- Deprotection : Removal of benzyl groups from precursors (e.g., (1R,4R)-N,N-dibenzyl derivatives) using catalytic hydrogenation or acidic conditions to yield free amines .
- Coupling Reactions : Reacting the deprotected amine with chlorinated intermediates (e.g., 2’-chloro-spiro compounds) in solvents like ethanol or dioxane at elevated temperatures (e.g., 140°C) with triethylamine (TEA) as a base .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂, X-Phos) for Buchwald-Hartwig amination in aryl halide coupling, requiring inert atmospheres (N₂) and optimized ligand ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
